N-(1,3-benzodioxol-5-yl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2/c1-11-2-3-12(20)6-15(11)25-19-14(8-23-25)18(21-9-22-19)24-13-4-5-16-17(7-13)27-10-26-16/h2-9H,10H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGCVHGYACTUHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-yl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, known for their diverse biological activities, particularly in oncology and as kinase inhibitors.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 344.78 g/mol. The structure features a benzodioxole moiety and a chlorinated methylphenyl group, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅ClN₄O₂ |
| Molecular Weight | 344.78 g/mol |
| LogP | 4.31 |
| Polar Surface Area | 48 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific kinases involved in cancer cell proliferation and survival pathways. Pyrazolo[3,4-d]pyrimidines are known to target tyrosine kinases such as c-Src and Abl, which play critical roles in various signaling cascades associated with tumor growth and metastasis .
Anticancer Properties
Several studies have demonstrated the anticancer potential of pyrazolo[3,4-d]pyrimidines, including the compound . It has shown efficacy against various cancer cell lines, including:
- Neuroblastoma : The compound has been tested against SH-SY5Y neuroblastoma cells, showing significant cytotoxic effects .
- Breast Cancer : In vitro assays indicated that it inhibits the proliferation of breast cancer cell lines by inducing apoptosis .
- Prostate Cancer : Demonstrated promising results in inhibiting prostate cancer cell growth through kinase inhibition .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound is crucial for its therapeutic application. Studies suggest that modifications to enhance solubility and bioavailability are necessary for effective clinical use. For instance, encapsulation in liposomes has been explored to improve water solubility and targeted delivery to tumor sites .
Case Studies
-
Study on Neuroblastoma :
- Objective : Evaluate the cytotoxicity of pyrazolo[3,4-d]pyrimidines against SH-SY5Y cells.
- Methodology : Compounds were administered in varying concentrations; cell viability was assessed using MTT assays.
- Results : Compounds exhibited IC50 values in the micromolar range, indicating strong antiproliferative activity.
- In Vivo Tumor Models :
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit promising anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Case Study : A derivative was tested against breast cancer cell lines (MCF7), showing an IC50 value of 5 µM, indicating significant cytotoxicity and potential for development as an anticancer agent.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may be effective against certain bacterial strains.
- Case Study : In vitro testing against Staphylococcus aureus demonstrated that the compound had an MIC (Minimum Inhibitory Concentration) of 2 µg/mL, showcasing its potential as an antibacterial agent.
Anti-inflammatory Effects
Compounds containing similar structures have been reported to exhibit anti-inflammatory properties. This compound's ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases.
Synthesis Methodologies
The synthesis of N-(1,3-benzodioxol-5-yl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is often achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the benzodioxole and chloro-methylphenyl groups is performed via nucleophilic substitutions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.
Recent investigations into the biological activity of this compound reveal several mechanisms through which it exerts its effects:
- Enzyme Inhibition : The compound targets specific enzymes involved in tumor growth and inflammation.
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for preparing pyrazolo[3,4-d]pyrimidine derivatives like N-(1,3-benzodioxol-5-yl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
- Methodology :
- Step 1 : Start with a pyrazole-3,4-diamine intermediate. React with a substituted benzaldehyde (e.g., 5-chloro-2-methylbenzaldehyde) under nucleophilic substitution conditions to form the pyrazolo[3,4-d]pyrimidine core .
- Step 2 : Introduce the 1,3-benzodioxol-5-ylamine moiety via Buchwald-Hartwig amination or Ullmann coupling, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in dry acetonitrile or toluene .
- Optimization : Solvent-free conditions (e.g., using POCl₃ as a cyclizing agent) can improve yields for pyrazolo-pyrimidine derivatives .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Analytical Techniques :
- 1H NMR : Identify aromatic protons (δ 6.8–8.2 ppm for benzodioxole and chloro-methylphenyl groups) and amine protons (δ ~5.5 ppm) .
- IR Spectroscopy : Confirm C-N stretches (~1350 cm⁻¹) and aromatic C-H bends (~750–850 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to distinguish regioisomers .
Q. What in vitro assays are suitable for initial pharmacological screening of this compound?
- Screening Protocols :
- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anti-inflammatory Potential : Measure COX-1/COX-2 inhibition via enzyme-linked immunosorbent assays (ELISA) .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s bioactivity?
- In Silico Strategies :
- Molecular Docking : Use AutoDock Vina to predict binding affinities for kinase targets (e.g., JAK2, EGFR) based on the pyrazolo-pyrimidine scaffold .
- QSAR Modeling : Train models on substituent effects (e.g., chloro vs. methoxy groups) using descriptors like LogP and polar surface area .
- ADMET Prediction : Tools like SwissADME can forecast blood-brain barrier permeability and hepatic clearance .
Q. What experimental strategies resolve contradictory data in biological activity across different assays?
- Conflict Resolution :
- Orthogonal Assays : Cross-validate antimicrobial results using time-kill kinetics alongside MIC assays to distinguish bacteriostatic vs. bactericidal effects .
- Target Engagement Studies : Use surface plasmon resonance (SPR) to confirm direct binding to proposed targets (e.g., kinases) .
- Metabolite Profiling : Employ LC-MS to identify active metabolites that may contribute to observed discrepancies .
Q. How can substituent modifications (e.g., benzodioxole vs. phenyl groups) enhance selectivity for therapeutic targets?
- Structure-Activity Relationship (SAR) Approaches :
- Electron-Withdrawing Groups : Substitute chloro or fluoro atoms on the phenyl ring to improve kinase inhibition (e.g., FLT3) .
- Heterocyclic Replacements : Replace benzodioxole with pyridyl or thiophene moieties to modulate solubility and target affinity .
- Steric Effects : Introduce tert-butyl or isopropyl groups to reduce off-target interactions .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Process Chemistry Considerations :
- Catalyst Selection : Use chiral ligands (e.g., BINAP) in asymmetric amination steps to control stereochemistry .
- Purification : Optimize column chromatography (e.g., chiral stationary phases) or crystallization conditions (e.g., ethanol/water mixtures) .
- Thermodynamic Control : Monitor reaction temperatures to prevent racemization during multi-step syntheses .
Methodological Notes
- Contradictory Data Analysis : Cross-reference spectral data (e.g., NMR shifts) with synthetic intermediates to rule out regioisomer contamination .
- Advanced Characterization : Use X-ray crystallography to resolve ambiguous regiochemistry in pyrazolo-pyrimidine derivatives .
- Biological Validation : Combine in vitro assays with zebrafish or murine models to assess in vivo efficacy and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
